molecular formula C23H32O4 B1237007 (3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid CAS No. 181701-88-2

(3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid

Cat. No.: B1237007
CAS No.: 181701-88-2
M. Wt: 372.5 g/mol
InChI Key: OJGFGARWDJAVNO-VIIYFXFJSA-N
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Description

(3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid is a complex organic compound characterized by its unique structure, which includes a chromene ring system and a conjugated diene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the chromene ring system through a cyclization reaction. This is followed by the introduction of the methoxy and dimethyl groups via electrophilic substitution reactions. The final steps involve the formation of the conjugated diene chain through a series of aldol condensations and dehydration reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the conjugated diene chain into a saturated alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid: shares similarities with other chromene derivatives and conjugated diene compounds.

    Chromene derivatives: These compounds have a similar ring structure but may differ in the substituents attached to the ring.

    Conjugated dienes: These compounds have similar diene chains but may lack the chromene ring system.

Uniqueness

The uniqueness of this compound lies in its combination of a chromene ring system with a conjugated diene chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

181701-88-2

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

(3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid

InChI

InChI=1S/C23H32O4/c1-16(8-6-10-17(2)22(24)25)9-7-12-23(4)13-11-19-15-20(26-5)14-18(3)21(19)27-23/h6,9-10,14-15,17H,7-8,11-13H2,1-5H3,(H,24,25)/b10-6+,16-9+

InChI Key

OJGFGARWDJAVNO-VIIYFXFJSA-N

SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CC=CC(C)C(=O)O)OC

Isomeric SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CC/C=C(\C)/C/C=C/C(C)C(=O)O)OC

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CC=CC(C)C(=O)O)OC

Synonyms

polyalthidin

Origin of Product

United States

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